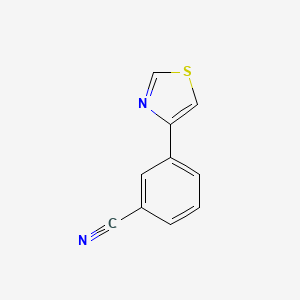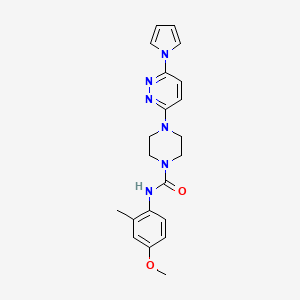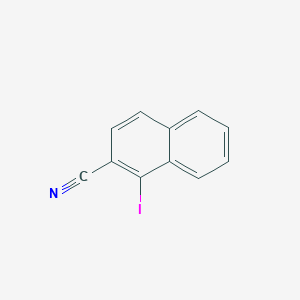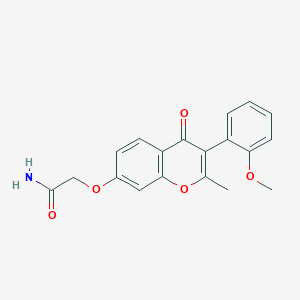
3-(1,3-Thiazol-4-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Thiazol-4-yl)benzonitrile is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the ring structure. This compound is characterized by the presence of a benzonitrile group attached to the 4-position of a 1,3-thiazole ring.
作用機序
Target of Action
3-(1,3-Thiazol-4-yl)benzonitrile is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazoles are known to interact with various targets, including topoisomerase II , and have been used in the development of antimicrobial, antiretroviral, antifungal, anticancer, and other types of drugs .
Mode of Action
It is known that thiazole derivatives can bind to dna and interact with topoisomerase ii , which is an enzyme that controls the overwinding or underwinding of DNA. This interaction can result in DNA double-strand breaks, leading to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, they can activate or inhibit enzymes, stimulate or block receptors, and even alter the expression of certain genes
Result of Action
The result of this compound’s action can vary depending on the specific target and pathway it affects. For example, if it interacts with topoisomerase II and causes DNA double-strand breaks, this could lead to cell cycle arrest and cell death . If it affects other targets or pathways, the results could be different.
生化学分析
Biochemical Properties
Thiazoles, including 3-(1,3-Thiazol-4-yl)benzonitrile, have been found to interact with a variety of enzymes, proteins, and other biomolecules . The thiazole ring is highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazoles are known to interact with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-4-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 1,3-thiazol-4-amine under suitable conditions. The reaction can be carried out using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The reaction conditions include the use of a palladium catalyst, a suitable base, and a solvent like toluene or N,N-dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production scale and the specific requirements of the synthesis process. The use of flow chemistry can enhance the efficiency and safety of the production process by providing better control over reaction parameters.
化学反応の分析
Types of Reactions: 3-(1,3-Thiazol-4-yl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can involve nucleophilic substitution with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound.
科学的研究の応用
3-(1,3-Thiazol-4-yl)benzonitrile has various scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: Thiazole derivatives, including this compound, have been studied for their biological activities, such as antimicrobial, antifungal, and antiviral properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
類似化合物との比較
3-(1,3-Thiazol-4-yl)benzonitrile is similar to other thiazole derivatives, such as 2,4-disubstituted arylthiazoles and 1,3-thiazol-4-yl anilines. These compounds share the thiazole ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of the benzonitrile group and the thiazole ring, which contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
3-(1,3-thiazol-4-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-5-8-2-1-3-9(4-8)10-6-13-7-12-10/h1-4,6-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQVIAOTJPFHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2784278.png)
![Rel-(1R,3r,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2784281.png)

![(2,3-Dimethoxyphenyl)(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2784284.png)

![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2784288.png)
![(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2784289.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid](/img/structure/B2784291.png)

![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2784293.png)
![N-(3-CHLOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2784294.png)
![Ethyl 4-(4-chlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)thiophene-3-carboxylate](/img/structure/B2784296.png)
![5-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2784298.png)
